Hexafluoro-1,2-diphenylcyclobutane
Overview
Description
Hexafluoro-1,2-diphenylcyclobutane is an organofluorine compound with the molecular formula C16H10F6. This compound is characterized by the presence of six fluorine atoms and two phenyl groups attached to a cyclobutane ring. It is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoro-1,2-diphenylcyclobutane can be synthesized through a Diels-Alder reaction involving hexafluoro-2-butyne and substituted furans. The reaction is typically carried out under controlled temperature conditions to favor the formation of the desired adduct . The reaction mechanism involves the formation of a cyclic adduct, which can undergo further transformations depending on the reaction conditions and the substituents present on the furan ring .
Industrial Production Methods: Industrial production of this compound involves the use of advanced fluorination techniques and specialized equipment to ensure high yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Hexafluoro-1,2-diphenylcyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
Hexafluoro-1,2-diphenylcyclobutane has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of hexafluoro-1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the Diels-Alder reaction, which can lead to the formation of complex cyclic structures . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications .
Comparison with Similar Compounds
Hexafluoro-1,2-diphenylcyclobutane can be compared with other similar compounds, such as:
Hexafluoro-2-butyne: Both compounds contain fluorine atoms, but this compound has a cyclobutane ring, making it more stable and reactive in certain conditions.
1,2-Diphenylcyclobutane: This compound lacks the fluorine atoms, which significantly affects its chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of fluorine atoms and a cyclobutane ring, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
(1,2,2,3,3,4-hexafluoro-4-phenylcyclobutyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-13(11-7-3-1-4-8-11)14(18,12-9-5-2-6-10-12)16(21,22)15(13,19)20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQCBMUGJZDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C2(F)F)(F)F)(C3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183290 | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-28-0 | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236736-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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